1-methyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
(5-amino-2-methylpyrazol-3-yl)-(2-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-8-5-3-4-6-15(8)11(16)9-7-10(12)13-14(9)2/h7-8H,3-6H2,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHMIUNHQFIICU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC(=NN2C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with 2-methylpiperidine-1-carbonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Halogenating agents such as N-bromosuccinimide in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes a pyrazole ring and a piperidine moiety. The molecular formula is with a molecular weight of 222.29 g/mol. The presence of the carbonyl group and the methyl substituents enhances its biological activity, contributing to its potential as a therapeutic agent.
Medicinal Chemistry Applications
1. Glycine Transporter Inhibition
One of the most significant applications of 1-methyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine is its role as an inhibitor of glycine transporters, specifically GlyT1. GlyT1 inhibitors are being explored for their therapeutic potential in treating various neurological disorders, including:
- Schizophrenia : Modulating glycine levels can alleviate symptoms associated with this condition.
- Depression : Enhancing glycinergic neurotransmission may provide relief for patients suffering from depressive disorders.
The introduction of the piperidine moiety is crucial for enhancing binding affinity and selectivity towards glycine transporters, making this compound a promising candidate for further development in drug discovery .
2. Scaffold for Drug Development
The structural features of this compound allow it to serve as a scaffold for designing other bioactive compounds. Researchers can modify different substituents on the pyrazole ring or piperidine moiety to create derivatives with improved pharmacological properties. This versatility opens avenues for developing new drugs targeting various biological pathways .
Case Studies and Research Findings
Several studies have documented the efficacy and potential applications of this compound:
Case Study 1: Inhibition Studies
Research has demonstrated that this compound effectively interacts with glycine transporters, leading to significant inhibition in cellular models. These findings suggest that the compound could be developed into a therapeutic agent for conditions like schizophrenia and depression .
Case Study 2: Structural Variations
Investigations into structurally similar compounds reveal that variations in substituents can significantly affect biological activity. For instance, altering the position of the piperidine or modifying the carbonyl group can lead to compounds with enhanced potency against specific targets . This highlights the importance of structure-activity relationship (SAR) studies in optimizing drug candidates.
Mechanism of Action
The mechanism of action of 1-methyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain, affecting neurological functions.
Comparison with Similar Compounds
Substituent Variations in Pyrazole Derivatives
Key structural analogs differ in substituent groups attached to the pyrazole ring, particularly at positions 1, 3, and 4. Below is a comparative analysis:
Impact of Substituents on Physicochemical Properties
- Lipophilicity : The 2-methylpiperidine group in the target compound increases lipophilicity (logP ~2.5) compared to the pyrrolidine analog (logP ~1.8), favoring membrane permeability .
- Hydrogen Bonding: The carbonyl group in the target compound and its analogs (e.g., C2 in ) enables hydrogen bonding with biological targets, unlike non-carbonyl derivatives like the compound in .
Spectral and Analytical Characterization
Biological Activity
1-Methyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine, a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a pyrazole ring and a piperidine moiety, which are known to influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula for this compound is with a molecular weight of 222.29 g/mol. Its structure is significant for its interaction with biological targets, particularly in the context of neurological disorders.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈N₄O |
| Molecular Weight | 222.29 g/mol |
| CAS Number | 1484860-97-0 |
The primary mechanism by which this compound exerts its biological effects is through the inhibition of glycine transporters, particularly GlyT1. This inhibition is crucial for modulating synaptic glycine levels, which can have therapeutic implications in treating conditions such as schizophrenia and depression .
Interaction with Glycine Transporters
Studies indicate that the piperidine moiety enhances the binding affinity and selectivity of the compound towards glycine transporters. The structural characteristics of the compound allow it to effectively inhibit glycine uptake in neuronal cells, leading to increased extracellular glycine levels, which is beneficial for neurotransmission .
Biological Activities
Research has highlighted several biological activities associated with this compound:
1. Neuropharmacological Effects
- GlyT1 Inhibition : As mentioned, this compound acts as an inhibitor of glycine transporters, which could be leveraged in treating schizophrenia and other neuropsychiatric disorders.
- Potential Antidepressant Activity : By modulating glycine levels, it may also exhibit antidepressant-like effects.
2. Antitumor Activity
3. Antimicrobial Properties
- Some derivatives of pyrazoles demonstrate antimicrobial activity, indicating that this compound may also possess similar properties worth exploring .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrazole derivatives:
Case Study 1: GlyT1 Inhibition
A study focused on the synthesis and evaluation of various pyrazole derivatives showed that compounds similar to this compound effectively inhibited glycine transporters in vitro. These findings support the therapeutic potential of such compounds in managing schizophrenia .
Case Study 2: Antitumor Activity
Research on related pyrazole compounds revealed their ability to inhibit tumor growth in breast cancer cell lines. The study demonstrated that certain substituents on the pyrazole ring could enhance cytotoxicity against cancer cells, suggesting a need for further exploration into the specific activities of this compound .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for 1-methyl-5-(2-methylpiperidine-1-carbonyl)-1H-pyrazol-3-amine, and how can reaction conditions be optimized?
- Methodology : Synthesis often involves multi-step protocols, such as:
- Step 1 : Condensation of a pyrazole-3-amine precursor with 2-methylpiperidine-1-carbonyl chloride under reflux in ethanol or methanol .
- Step 2 : Use of coupling agents (e.g., DCC or EDC) to activate carbonyl groups for amide bond formation.
- Optimization : Catalysts like cesium carbonate or copper(I) bromide enhance regioselectivity and yield. Solvent choice (e.g., DMSO for polar intermediates) and temperature control (35–80°C) are critical for purity .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl groups at pyrazole-N1 and piperidine-C2) .
- Mass Spectrometry : HRMS (ESI) to verify molecular weight (e.g., expected [M+H]⁺ ~263.2 g/mol based on analogs) .
- Chromatography : HPLC with UV detection to assess purity (>95% required for biological assays) .
Advanced Research Questions
Q. What contradictions exist in reported biological activities of structurally similar pyrazole-piperidine hybrids, and how can they be resolved experimentally?
- Case Study : Analogous compounds (e.g., difluoromethyl derivatives) show conflicting enzyme inhibition data (e.g., COX-2 vs. kinase targets) .
- Resolution Strategies :
- Dose-Response Curves : Validate IC₅₀ values across multiple assays to rule out off-target effects.
- Structural Comparisons : Use X-ray crystallography or molecular docking to identify steric clashes from the 2-methylpiperidine group that may alter binding .
Q. How does the 2-methylpiperidine moiety influence metabolic stability in preclinical models?
- Experimental Design :
- In Vitro : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Compare to non-methylated piperidine analogs.
- In Vivo : Administer radiolabeled compound and track metabolites in urine/plasma. Methyl groups often reduce CYP450-mediated oxidation, improving half-life .
Q. What computational methods are effective for predicting regioselectivity in pyrazole functionalization?
- Approach :
- DFT Calculations : Model transition states for electrophilic substitutions (e.g., iodination at pyrazole-C4 vs. C5).
- Machine Learning : Train models on existing pyrazole reaction datasets to predict optimal conditions for regiocontrol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
